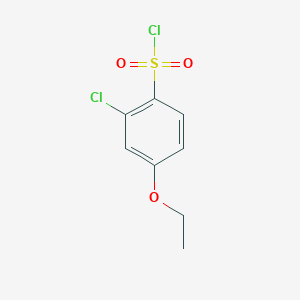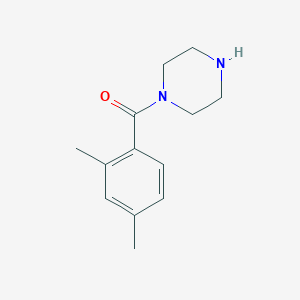
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO3S. It is a derivative of benzene, featuring a chloro group, an ethoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Chloro-4-ethoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 2-Chloro-4-ethoxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is performed in aqueous media, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate esters, and sulfonate thioesters.
Hydrolysis: 2-Chloro-4-ethoxybenzenesulfonic acid.
Reduction: Sulfonamide derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of dyes, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methoxybenzene-1-sulfonyl chloride: Similar structure with a methoxy group instead of an ethoxy group.
2-Chloro-4-methylbenzene-1-sulfonyl chloride: Similar structure with a methyl group instead of an ethoxy group.
4-Chloro-2-ethoxybenzene-1-sulfonyl chloride: Similar structure with the chloro and ethoxy groups in different positions.
Uniqueness
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of both chloro and ethoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The ethoxy group can provide steric hindrance and electronic effects that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C8H8Cl2O3S |
|---|---|
Peso molecular |
255.12 g/mol |
Nombre IUPAC |
2-chloro-4-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-2-13-6-3-4-8(7(9)5-6)14(10,11)12/h3-5H,2H2,1H3 |
Clave InChI |
VVCKRCNFWOLJPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)

![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)

![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)


![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)

